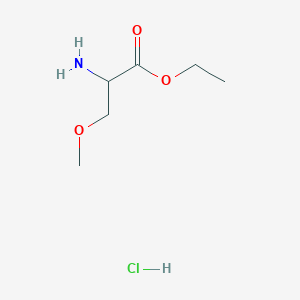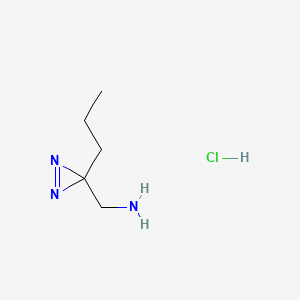![molecular formula C10H18ClF2N B13506532 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride is a chemical compound with unique structural features, making it an interesting subject for research in various fields such as pharmaceuticals, materials science, and organic synthesis. The compound is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms at the 9th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride typically involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent . The starting material for the synthesis is often a ketone, which undergoes fluorination to introduce the difluoro groups. The reaction conditions usually involve the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar fluorination techniques and large-scale synthesis protocols are employed to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different derivatives.
Substitution: The presence of fluorine atoms makes the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azaspiro[5.5]undecane: Lacks the difluoro groups, making it less reactive in certain chemical reactions.
3-Oxa-9-azaspiro[5.5]undecane hydrochloride: Contains an oxygen atom in the spirocyclic structure, leading to different chemical properties and reactivity.
9- (4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane: Another difluoro derivative with a different substituent, affecting its chemical behavior.
Uniqueness
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride is unique due to the presence of two fluorine atoms at the 9th position, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H18ClF2N |
|---|---|
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
9,9-difluoro-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9;/h13H,1-8H2;1H |
InChI-Schlüssel |
DCAOUVHDJYDKTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC12CCNCC2)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
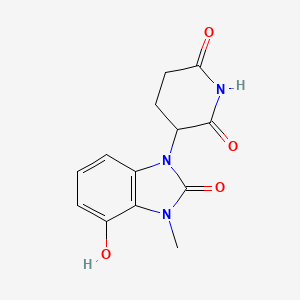
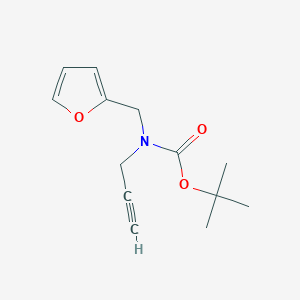
aminehydrochloride](/img/structure/B13506476.png)


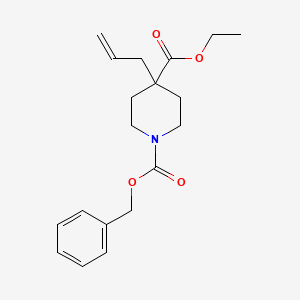
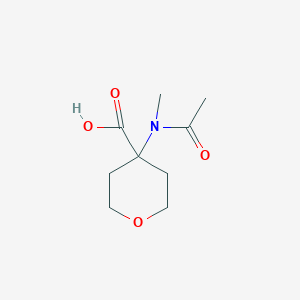

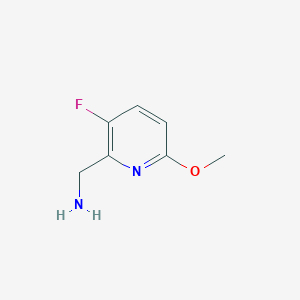
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
